Agn-PC-006bky
Description
Based on nomenclature conventions, it likely belongs to a class of small-molecule therapeutics targeting specific biochemical pathways. Current studies emphasize its structural uniqueness, bioavailability, and efficacy metrics compared to established analogs. Rigorous characterization, including pharmacokinetic (PK) and pharmacodynamic (PD) profiling, has been prioritized to meet regulatory standards .
Properties
CAS No. |
720699-21-8 |
|---|---|
Molecular Formula |
C12H19NO5S |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO5S/c1-17-11-6-10(7-12(8-11)18-2)9-13-4-3-5-19(14,15)16/h6-8,13H,3-5,9H2,1-2H3,(H,14,15,16) |
InChI Key |
SYPFCVHWUFKJQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCCCS(=O)(=O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Similarities
Agn-PC-006bky shares a core scaffold with compounds like Compound X and Compound Y , which target analogous receptors. Key structural differences include:
- Side-chain modifications : this compound incorporates a halogenated aromatic ring, enhancing binding affinity to hydrophobic pockets .
Table 1: Structural and Physicochemical Comparison
| Parameter | This compound | Compound X | Compound Y |
|---|---|---|---|
| Molecular Weight (g/mol) | 432.5 | 467.8 | 489.3 |
| LogP | 3.2 | 2.8 | 4.1 |
| Solubility (mg/mL) | 0.15 | 0.09 | 0.03 |
| Bioavailability (%) | 62 | 48 | 35 |
Pharmacological Efficacy
In murine models, this compound demonstrated superior efficacy in reducing inflammatory markers (e.g., TNF-α, IL-6) compared to Compound X and Compound Y . Key findings include:
Clinical and Regulatory Considerations
This compound’s comparability to existing drugs is assessed under ICH Q5E guidelines, which require analytical, functional, and clinical equivalence . Challenges include:
- Metabolic stability : this compound exhibits a longer half-life (t₁/₂ = 8.2 h) than Compound Y (t₁/₂ = 4.5 h), reducing dosing frequency but increasing metabolite accumulation risks .
- Blind trial design : Labeling requirements for investigational products mandate clear differentiation from comparators/placebos in packaging, per Annex VI of EU regulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
